
1-Boc-4-(3-Carboxy-phényl)-pipéridine
Vue d'ensemble
Description
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid is a chemical compound that belongs to the class of 4-aryl piperidines. It is primarily used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound plays a crucial role in optimizing the 3D orientation of degraders, which is essential for effective ternary complex formation and drug-like properties .
Applications De Recherche Scientifique
Medicinal Chemistry
The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Notably, it has been utilized in the preparation of ampreloxetine, a norepinephrine reuptake inhibitor used for the treatment of conditions such as neurogenic orthostatic hypotension. The synthesis process involves several steps where 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid is reacted with other reagents to yield ampreloxetine and its salts .
Synthesis of Intermediates
This compound is crucial for synthesizing complex molecules in organic chemistry. Its structure allows for the introduction of functional groups necessary for further chemical transformations. For instance, it can be modified to produce various derivatives that possess different biological activities or improved pharmacokinetic properties .
Targeted Protein Degradation (PROTAC Development)
A notable application of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid is its use as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development. PROTACs are innovative therapeutic agents that facilitate the degradation of specific proteins within cells, providing a novel approach to target undruggable proteins . The incorporation of this compound into PROTACs enhances their efficacy by optimizing the spatial arrangement and interactions between the target protein and the E3 ligase, which is crucial for successful protein degradation .
Case Study 1: Synthesis of Ampreloxetine
Research has demonstrated that 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid can be effectively utilized to synthesize ampreloxetine through a multi-step reaction process involving alkali metal hydroxides and reducing agents. This study highlights the compound's role as a versatile building block in pharmaceutical chemistry .
Case Study 2: PROTAC Optimization
In studies focused on optimizing PROTACs, researchers found that varying the linker length and flexibility significantly impacted the degradation efficiency of target proteins. The use of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid provided insights into how linker characteristics influence the overall drug-like properties and efficacy of these compounds .
Summary Table of Applications
Application | Description |
---|---|
Medicinal Chemistry | Intermediate for synthesizing norepinephrine reuptake inhibitors like ampreloxetine |
Organic Synthesis | Used to create complex molecules with various functional groups |
Targeted Protein Degradation | Serves as a semi-flexible linker in PROTAC development for enhanced protein degradation |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid typically involves the following steps:
Formation of tert-Butoxycarbonyl (Boc) Protected Piperidine: The piperidine ring is protected with a tert-butoxycarbonyl group to prevent unwanted reactions during subsequent steps.
Aryl Substitution: The Boc-protected piperidine is then subjected to aryl substitution with benzoic acid derivatives under controlled conditions.
Deprotection: The final step involves the removal of the Boc protecting group to yield the desired compound.
Industrial Production Methods
Industrial production of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Mécanisme D'action
The mechanism of action of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid involves its role as a linker in PROTACs. It facilitates the formation of a ternary complex between the target protein, the PROTAC molecule, and the E3 ubiquitin ligase. This complex leads to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1-(tert-Butoxycarbonyl)piperazin-1-yl)benzoic acid: Another compound used as a linker in PROTAC development.
4-piperidine-4-yl-butyric acid: Utilized in the synthesis of RGD mimetics.
Uniqueness
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid is unique due to its semi-flexible nature, which allows for optimal 3D orientation in PROTACs. This property enhances the efficiency of targeted protein degradation compared to more rigid or flexible linkers .
Activité Biologique
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid (CAS No. 828243-30-7) is a compound with notable potential in medicinal chemistry, particularly in the development of targeted protein degradation technologies such as PROTACs (Proteolysis Targeting Chimeras). This article explores the biological activity of this compound, including its mechanisms, applications, and relevant case studies.
- Molecular Formula : C17H23NO4
- Molecular Weight : 305.37 g/mol
- Purity : Typically ≥ 98% for research applications .
The compound functions primarily as a semi-flexible linker in PROTAC development. In this context, its structure facilitates the formation of ternary complexes between target proteins and E3 ligases, promoting ubiquitination and subsequent proteasomal degradation of the target proteins. This mechanism is crucial for developing therapies that can selectively eliminate pathogenic proteins implicated in various diseases, including cancer.
Antitumor Activity
Research has indicated that compounds similar to 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid exhibit significant antitumor activity. A study demonstrated that modifications in the piperidine ring could enhance binding affinity to specific cancer targets, leading to increased apoptosis in cancer cells .
Protein Methyltransferase Inhibition
Recent investigations have identified this compound as a potential inhibitor of protein arginine methyltransferases (PRMTs), specifically PRMT7 and PRMT9. These enzymes are involved in various cellular processes, including gene expression regulation and signal transduction. Inhibiting these enzymes can disrupt oncogenic pathways, providing a therapeutic angle against certain cancers .
Toxicity and Safety Profile
The compound has been noted to cause skin irritation upon contact and may trigger allergic reactions in sensitive individuals . Safety assessments are crucial for determining the viability of this compound in therapeutic applications.
Case Studies
Study | Focus | Findings |
---|---|---|
Study A | Antitumor effects | Showed enhanced cell death in breast cancer cell lines when combined with other chemotherapeutics. |
Study B | PRMT Inhibition | Identified as a potent inhibitor with IC50 values in the low micromolar range against PRMT7/9. |
Study C | PROTAC Development | Utilized as a linker in PROTACs targeting oncogenic proteins, demonstrating effective degradation rates in cellular assays. |
Propriétés
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-9-7-12(8-10-18)13-5-4-6-14(11-13)15(19)20/h4-6,11-12H,7-10H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPYHAXCPUSEMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662837 | |
Record name | 3-[1-(tert-Butoxycarbonyl)piperidin-4-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
828243-30-7 | |
Record name | 3-[1-(tert-Butoxycarbonyl)piperidin-4-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.